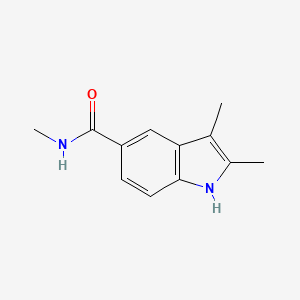![molecular formula C21H31N3O B7478633 N-{3-[cyclohexyl(methyl)amino]propyl}-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7478633.png)
N-{3-[cyclohexyl(methyl)amino]propyl}-2,3-dimethyl-1H-indole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[cyclohexyl(methyl)amino]propyl}-2,3-dimethyl-1H-indole-5-carboxamide, also known as CT-3, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. CT-3 is a non-psychoactive compound that does not produce the typical "high" associated with cannabis consumption.
科学的研究の応用
N-{3-[cyclohexyl(methyl)amino]propyl}-2,3-dimethyl-1H-indole-5-carboxamide has been studied for its potential therapeutic applications in a variety of areas, including pain management, inflammation, and neuroprotection. In preclinical studies, this compound has been shown to have anti-inflammatory effects and to reduce pain in animal models of arthritis and neuropathic pain. This compound has also been investigated for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
N-{3-[cyclohexyl(methyl)amino]propyl}-2,3-dimethyl-1H-indole-5-carboxamide is a selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and immune function. This compound binds to CB2 receptors and activates downstream signaling pathways, leading to the modulation of immune cell function and the reduction of inflammation.
Biochemical and Physiological Effects:
In addition to its effects on inflammation and pain, this compound has been shown to have a variety of other biochemical and physiological effects. This compound has been shown to reduce oxidative stress and to have antioxidant properties. This compound has also been shown to have anti-tumor effects in models of cancer, although the mechanisms underlying these effects are not well understood.
実験室実験の利点と制限
One advantage of N-{3-[cyclohexyl(methyl)amino]propyl}-2,3-dimethyl-1H-indole-5-carboxamide is that it is a non-psychoactive compound, which makes it easier to study in preclinical models. However, one limitation is that CB2 receptors are primarily expressed in immune cells, which may limit the potential therapeutic applications of this compound.
将来の方向性
There are several potential future directions for research on N-{3-[cyclohexyl(methyl)amino]propyl}-2,3-dimethyl-1H-indole-5-carboxamide. One area of interest is the potential use of this compound as a treatment for inflammatory bowel disease, which has been shown to be associated with dysregulation of the endocannabinoid system. Another area of interest is the potential use of this compound as a treatment for neurodegenerative diseases, although more research is needed to fully understand the mechanisms underlying its neuroprotective effects. Additionally, further research is needed to investigate the potential anti-tumor effects of this compound and to determine whether it could be used as a cancer treatment.
合成法
N-{3-[cyclohexyl(methyl)amino]propyl}-2,3-dimethyl-1H-indole-5-carboxamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 2,3-dimethylindole-5-carboxylic acid with cyclohexylmethylamine and propylamine in the presence of a coupling reagent such as N,N'-carbonyldiimidazole. The resulting product is then purified using column chromatography.
特性
IUPAC Name |
N-[3-[cyclohexyl(methyl)amino]propyl]-2,3-dimethyl-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O/c1-15-16(2)23-20-11-10-17(14-19(15)20)21(25)22-12-7-13-24(3)18-8-5-4-6-9-18/h10-11,14,18,23H,4-9,12-13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZCKMWRVVBRGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NCCCN(C)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chloro-4-methylphenyl)-2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478551.png)
![(3E)-5-chloro-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one](/img/structure/B7478554.png)
![N-(4-fluorophenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478561.png)
![2,7-dimethyl-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478572.png)
![Ethyl 4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfamoyl]benzoate](/img/structure/B7478583.png)
![2-[4-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-1H-1lambda-isothiazole-1,1-dione](/img/structure/B7478602.png)

![(2R)-2-[(Pyridin-2-ylcarbonyl)amino]propanoic acid](/img/structure/B7478612.png)
![6-[2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7478614.png)
![N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-1H-imidazole-5-sulfonamide](/img/structure/B7478615.png)

![8-Methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7478640.png)
![2-[(4-Methylbenzyl)sulfanyl][1,3]oxazolo[4,5-b]pyridine](/img/structure/B7478658.png)
![3-[(2,4-Dichlorophenoxy)methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7478662.png)